molecular formula C16H20F3N3O2 B7346548 2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B7346548
M. Wt: 343.34 g/mol
InChI Key: SADPEFIROSZXJF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to induce sedation and reduce anxiety in animal models. This can be useful in studies that require animals to be calm and still, such as neuroimaging studies. However, one of the limitations of using this compound is its potential for side effects such as respiratory depression and memory impairment.

Future Directions

There are several future directions for the study of 2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide. One potential direction is the further investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of anxiety disorders and other psychiatric disorders. Additionally, there is a need for further research on the safety and potential side effects of this compound.

Synthesis Methods

2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be synthesized through a multi-step process. The first step involves the reaction of 2-aminophenylacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The second step involves the reaction of the trifluoroacetamide with ethyl chloroformate to form the corresponding ethyl carbamate. The final step involves the reaction of the ethyl carbamate with the appropriate diazepanone to form the target compound.

Scientific Research Applications

2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-2-13-15(24)20-8-5-9-22(13)10-14(23)21-12-7-4-3-6-11(12)16(17,18)19/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,20,24)(H,21,23)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPEFIROSZXJF-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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